4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Beschreibung
This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via a hydroxypropyl chain substituted with a p-tolyloxy group. The 3-methoxyphenyl group at the pyrrolidinone nitrogen introduces additional aromaticity and polarity.
Eigenschaften
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-10-12-23(13-11-19)35-18-22(32)17-31-26-9-4-3-8-25(26)29-28(31)20-14-27(33)30(16-20)21-6-5-7-24(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUJDPGWQIDWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one , with a molecular formula of C28H29N3O4 and a molecular weight of 471.5 g/mol, is a notable research compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, pyrazoles, which share structural characteristics, have shown promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The combination of these compounds with traditional chemotherapeutics like doxorubicin has demonstrated enhanced cytotoxic effects, particularly in the Claudin-low breast cancer subtype .
Dopamine Receptor Agonism
Research highlights that derivatives of this compound may act as selective agonists for dopamine receptors, particularly the D3 receptor. This is significant for potential therapeutic applications in neuropsychiatric disorders. A related study found that compounds with similar methoxyphenyl substitutions exhibited varying degrees of agonistic activity at D3 receptors, suggesting a structure-activity relationship that could be exploited for drug development .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Dopaminergic Modulation : The interaction with dopamine receptors may influence neurotransmitter release and neuronal excitability, providing a basis for its potential use in treating conditions like schizophrenia and Parkinson's disease.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Research Findings and Implications
- Structural Optimization : The para-tolyloxy group in the target compound balances hydrophobicity and planarity, contrasting with meta-substituted analogs that may exhibit reduced target engagement .
- ADME Considerations : Ether linkages (e.g., hydroxypropyl chains) may improve metabolic stability compared to ester or carboxamide-containing analogs .
- Synthetic Scalability : Methods from and are adaptable for large-scale production, though purification of polar intermediates (e.g., hydroxypropyl derivatives) may require specialized chromatography .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
